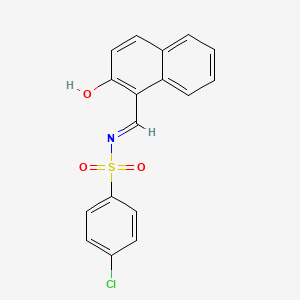

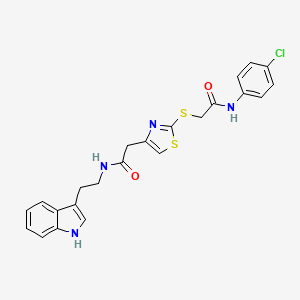

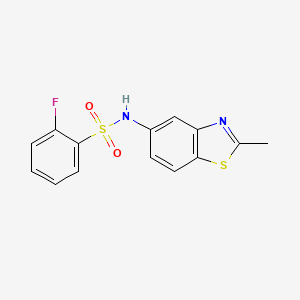

(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

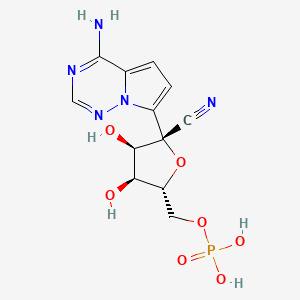

The compound “(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide” is a chemical compound with the empirical formula C20H15N3O3S2 . It is a solid substance . The compound is synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . The reaction with metal salts of M(II/III)·Cl2·nH2O (where M = Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)) with the ligand results in the formation of two types of complexes [M(III)C17H19N3O5Cl] and [M(II)C17H20N3O5Cl] which adopt an octahedral geometry .Molecular Structure Analysis

The molecular structure of the compound is characterized by elemental analysis, FT-IR, UV–Vis, NMR (1H, 13C), and HR-mass spectroscopy . The ligand behaves as a dibasic tridentate, with linkages via phenolic-O, azomethine-N, enolic-O atoms in metal (III) complexes and as a monobasic tridentate in metal (II) complexes .Chemical Reactions Analysis

The compound undergoes reactions with metal salts to form complexes . More detailed information about the specific chemical reactions that this compound undergoes is not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound is a solid substance . It has been characterized by various spectroscopic techniques including FT-IR, UV–Vis, NMR (1H, 13C), and HR-mass spectroscopy . The compounds were excited at λex = 380 nm and observed intense emission intensity at λem = λ 527–533 nm .Applications De Recherche Scientifique

Antimicrobial Properties

This compound has shown promise in resisting the growth of human pathogenic microorganisms. It was synthesized by condensing 4-oxopiperidine-1-carbohydrazide with 2-hydroxynaphthalene-1-carbaldehyde in ethanol. Metal complexes of this ligand (with Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)) adopt octahedral geometry. The ligand acts as a dibasic tridentate in metal (III) complexes and as a monobasic tridentate in metal (II) complexes. Notably, it exhibits good binding scores with bacterial enzymes (Adenylate kinase and Peptide deformylase) and fungal enzyme (DNA polymerase) .

Drug-Likeness Prediction

ADMET (absorption, distribution, metabolism, excretion, and toxicity) score predictions suggest that this compound has drug-like properties. It may be explored further as a potential drug candidate .

Antimicrobial Activity

In vitro studies demonstrated promising antimicrobial activity against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis) and fungal species (Candida albicans, Aspergillus niger) .

Mécanisme D'action

Target of Action

The primary targets of this compound are Adenylate kinase , Peptide deformylase (bacterial enzymes), and DNA polymerase (fungal enzyme) . These enzymes play crucial roles in various biological processes, including energy metabolism, protein synthesis, and DNA replication, respectively.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target enzymes, potentially inhibiting their function and leading to changes in the biochemical processes they regulate.

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence pathways related toenergy metabolism , protein synthesis , and DNA replication .

Pharmacokinetics

An admet score has been predicted for the compound, indicating its potential as a drug-like molecule .

Result of Action

The compound’s action results in the inhibition of its target enzymes, leading to potential antimicrobial effects. In vitro studies have shown promising activity of the compound and its metal complexes against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis) and fungal species (Candida albicans, Aspergillus niger) .

Propriétés

IUPAC Name |

(NE)-4-chloro-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-13-6-8-14(9-7-13)23(21,22)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSTUSPWWHPJQL-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792560.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792566.png)